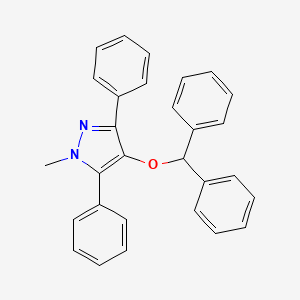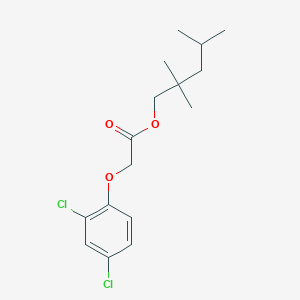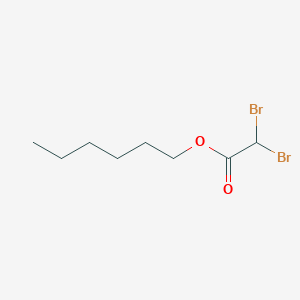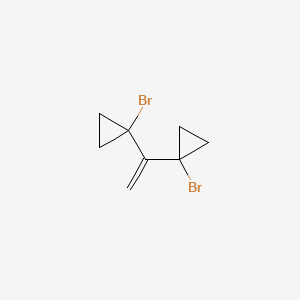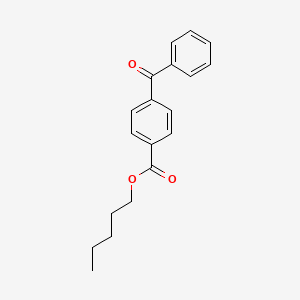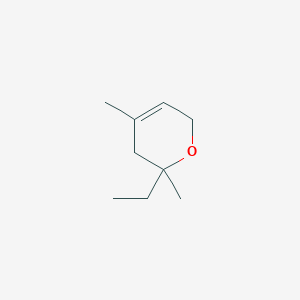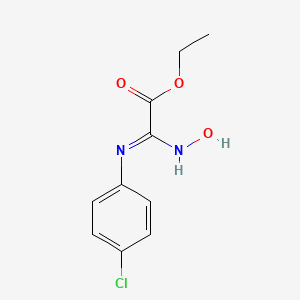
Ethyl 2-(4-chlorophenyl)imino-2-(hydroxyamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(4-chlorophenyl)imino-2-(hydroxyamino)acetate is an organic compound with the molecular formula C10H11ClN2O3 This compound is characterized by the presence of a chlorophenyl group, an imino group, and a hydroxyamino group attached to an ethyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-chlorophenyl)imino-2-(hydroxyamino)acetate typically involves the reaction of 4-chloroaniline with ethyl oxalyl chloride, followed by the addition of hydroxylamine hydrochloride. The reaction is carried out under controlled conditions, usually in the presence of a base such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-chlorophenyl)imino-2-(hydroxyamino)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form a nitroso or nitro derivative.
Reduction: The imino group can be reduced to form an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted chlorophenyl derivatives.
Scientific Research Applications
Ethyl 2-(4-chlorophenyl)imino-2-(hydroxyamino)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of ethyl 2-(4-chlorophenyl)imino-2-(hydroxyamino)acetate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyamino group can form hydrogen bonds with biological molecules, while the imino group can participate in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-bromophenyl)imino-2-(hydroxyamino)acetate
- Ethyl 2-(4-fluorophenyl)imino-2-(hydroxyamino)acetate
- Ethyl 2-(4-methylphenyl)imino-2-(hydroxyamino)acetate
Uniqueness
Ethyl 2-(4-chlorophenyl)imino-2-(hydroxyamino)acetate is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity and biological activity, making it a valuable molecule for research and development.
Properties
CAS No. |
58696-63-2 |
|---|---|
Molecular Formula |
C10H11ClN2O3 |
Molecular Weight |
242.66 g/mol |
IUPAC Name |
ethyl 2-(4-chlorophenyl)imino-2-(hydroxyamino)acetate |
InChI |
InChI=1S/C10H11ClN2O3/c1-2-16-10(14)9(13-15)12-8-5-3-7(11)4-6-8/h3-6,15H,2H2,1H3,(H,12,13) |
InChI Key |
VQPRLXZZVFZMII-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=NC1=CC=C(C=C1)Cl)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



